4-nitrophenyl N-(2,4-dinitrophenyl)glycinate
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Overview
Description
4-nitrophenyl N-(2,4-dinitrophenyl)glycinate is a complex organic compound with the molecular formula C14H10N4O8 It is characterized by the presence of nitro groups attached to phenyl rings and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-(2,4-dinitrophenyl)glycinate typically involves the reaction of 4-nitrophenol with N-(2,4-dinitrophenyl)glycine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl N-(2,4-dinitrophenyl)glycinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Halogenated or alkylated derivatives of the compound
Scientific Research Applications
4-nitrophenyl N-(2,4-dinitrophenyl)glycinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenyl N-(2,4-dinitrophenyl)glycinate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dinitrophenyl)glycine
- 4-nitrophenyl glycine
- 2,4-dinitrophenyl glycine
Uniqueness
4-nitrophenyl N-(2,4-dinitrophenyl)glycinate is unique due to the presence of both 4-nitrophenyl and 2,4-dinitrophenyl groups. This dual substitution imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in multiple types of chemical reactions. Additionally, the compound’s structure allows for diverse applications in various fields of research .
Properties
IUPAC Name |
(4-nitrophenyl) 2-(2,4-dinitroanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O8/c19-14(26-11-4-1-9(2-5-11)16(20)21)8-15-12-6-3-10(17(22)23)7-13(12)18(24)25/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRWENBLCOOVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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